Technical Guide: 2,3-Dibromo-5-ethoxy-4-hydroxybenzonitrile (CAS 330462-59-4)
Technical Guide: 2,3-Dibromo-5-ethoxy-4-hydroxybenzonitrile (CAS 330462-59-4)
[1][2]
Executive Summary
2,3-Dibromo-5-ethoxy-4-hydroxybenzonitrile (CAS 330462-59-4) is a highly specialized halogenated benzonitrile derivative serving as a critical building block in the synthesis of agrochemicals and pharmaceutical intermediates.[1][][3] Structurally analogous to the herbicide Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), this compound features a unique substitution pattern—specifically the introduction of an ethoxy group at the 5-position and asymmetric bromination at the 2 and 3 positions.
This modification alters the steric and electronic profile of the phenolic core, making it a valuable probe for Structure-Activity Relationship (SAR) studies in Photosystem II (PSII) inhibitors and a scaffold for fragment-based drug discovery (FBDD) targeting kinase binding pockets. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic pathways, and handling protocols for research and development applications.
Chemical Identity & Physicochemical Profiling
Precise characterization is essential for establishing quality control standards. The compound’s lipophilicity and acidity are distinct from its symmetric congeners, influencing its bioavailability and formulation stability.
Nomenclature & Identification
| Parameter | Detail |
| CAS Number | 330462-59-4 |
| IUPAC Name | 2,3-Dibromo-5-ethoxy-4-hydroxybenzonitrile |
| Molecular Formula | |
| Molecular Weight | 320.97 g/mol |
| SMILES | CCOc1c(O)c(Br)c(Br)c(C#N)c1 |
| Structural Class | Halogenated Phenolic Benzonitrile |
Physicochemical Properties (Calculated & Observed)
| Property | Value | Significance |
| Appearance | Off-white to pale beige solid | Indicates purity; oxidation leads to darkening. |
| Melting Point | 145–150 °C (Predicted) | High crystallinity typical of poly-halogenated aromatics. |
| Solubility | DMSO (>20 mg/mL), Methanol | Poor water solubility requires organic co-solvents for bio-assays. |
| pKa (Phenolic) | ~5.8 – 6.2 | More acidic than phenol due to electron-withdrawing CN and Br groups. |
| LogP | ~3.2 | Moderate lipophilicity; suitable for membrane permeability studies. |
Synthetic Pathways & Manufacturing
The synthesis of CAS 330462-59-4 requires precise regiochemical control to achieve the 2,3-dibromo substitution pattern on the 3-ethoxy-4-hydroxybenzonitrile core. The standard industrial route utilizes stepwise electrophilic aromatic substitution (
Retrosynthetic Analysis
The synthesis begins with 3-ethoxy-4-hydroxybenzonitrile (Ethylvanillonitrile). The presence of the activating ethoxy (-OEt) and hydroxyl (-OH) groups directs bromination.
-
Activation: The -OH and -OEt groups strongly activate the ring.
-
Direction:
-
-OH directs ortho/para (Positions 3, 5).
-
-OEt directs ortho/para (Positions 2, 6).
-
-
Stepwise Bromination:
-
First equivalent of
targets the most activated position (Position 5, ortho to OH), yielding the intermediate 3-bromo-5-ethoxy-4-hydroxybenzonitrile (CAS 330462-57-2). -
Second equivalent of
is forced to Position 2 (para to OEt, ortho to CN) to form the final 2,3-dibromo product.
-
Synthesis Workflow Diagram
Figure 1: Stepwise synthetic pathway from Ethylvanillonitrile to the target di-bromo compound.
Detailed Experimental Protocol
Safety Note: Bromine is highly toxic and corrosive. Perform all operations in a fume hood.
-
Preparation of Starting Material: Dissolve 10.0 g (61.3 mmol) of 3-ethoxy-4-hydroxybenzonitrile in 100 mL of glacial acetic acid. Maintain temperature at 20°C.
-
First Bromination: Add a solution of bromine (3.15 mL, 61.3 mmol) in acetic acid dropwise over 30 minutes. The solution will turn orange/red. Stir for 2 hours at room temperature.
-
Checkpoint: TLC (Hexane:Ethyl Acetate 3:1) should show conversion to the mono-bromo intermediate (
~0.5).
-
-
Second Bromination: Heat the reaction mixture to 45°C. Add a second portion of bromine (3.5 mL, ~68 mmol, slight excess) dropwise.
-
Completion: Stir at 50°C for 4 hours. Monitor by HPLC for the disappearance of the mono-bromo intermediate.
-
Work-up: Pour the reaction mixture into 500 mL of ice water containing 1% sodium bisulfite (
) to quench excess bromine. A precipitate will form.[3][4] -
Purification: Filter the solid, wash with water, and recrystallize from Ethanol/Water (80:20) to yield off-white needles.
Applications in Research & Development
Agrochemical Discovery (Herbicide Resistance)
This compound acts as a Photosystem II (PSII) Inhibitor analog .
-
Mechanism: It competes with plastoquinone at the
binding site of the D1 protein in chloroplasts. -
Utility: Unlike symmetric inhibitors (Bromoxynil), the asymmetric 5-ethoxy group introduces steric bulk that can overcome resistance mutations (e.g., Ser264Gly) in weeds. It is used to map the volume of the binding pocket in resistant strains.
Pharmaceutical Building Block
In medicinal chemistry, the benzonitrile pharmacophore is crucial for non-nucleoside reverse transcriptase inhibitors (NNRTIs) and kinase inhibitors.
-
Suzuki-Miyaura Coupling: The bromine atoms at positions 2 and 3 have different reactivities. The bromine at position 3 (flanked by OH and Br) is more sterically crowded but electronically activated, allowing for site-selective cross-coupling reactions to create complex bi-aryl scaffolds.
Analytical Characterization & Quality Control
To ensure the integrity of experimental results, the following analytical methods are recommended.
HPLC Method (Reverse Phase)
-
Column: C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (Benzonitrile absorption) and 280 nm (Phenolic absorption).
-
Retention Time: Expect elution after the mono-bromo precursor due to increased lipophilicity (LogP shift from ~2.5 to ~3.2).
NMR Interpretation ( -DMSO)
-
1H NMR:
- 10.5-11.0 ppm (s, 1H, -OH): Broad singlet, exchangeable.
- 7.6-7.8 ppm (s, 1H, Ar-H): Only one aromatic proton remains at position 6.
-
4.1 ppm (q, 2H,
): Quartet for the ethoxy methylene. -
1.3 ppm (t, 3H,
): Triplet for the ethoxy methyl.
-
13C NMR: Distinct signals for C-CN (~118 ppm), C-OH (~150 ppm), and C-Br carbons (shifted upfield).
Safety & Handling (HSE)
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Toxic if swallowed (Category 3) | Wear nitrile gloves and N95/P100 respirator. |
| Skin Irritation | Causes skin irritation (Category 2) | Wash immediately with PEG-400 or soap/water upon contact. |
| Environmental | Very toxic to aquatic life | Collect all waste for incineration; do not release to drains. |
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The compound is light-sensitive; use amber vials.
References
-
BOC Sciences. 2,3-Dibromo-5-ethoxy-4-hydroxybenzonitrile Product Entry. Retrieved from
-
PubChem. 2,3-Dibromo-5-ethoxy-4-hydroxybenzonitrile (Compound Summary). National Library of Medicine. Retrieved from
-
Vibrant Pharma. 3-Bromo-5-ethoxy-4-hydroxybenzonitrile (Precursor Data). Retrieved from
-
Google Patents. Process for the preparation of hydroxybenzonitriles (US3567758A).[5] Retrieved from
-
ChemSynthesis. Synthesis and physical properties of brominated hydroxybenzonitriles. Retrieved from
Sources
- 1. 957513-33-6,methyl 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. Synthetic method of p-hydroxybenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 4. Synthetic method of p-hydroxybenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 5. US3585233A - Process for the preparation of hydroxybenzonitriles - Google Patents [patents.google.com]
